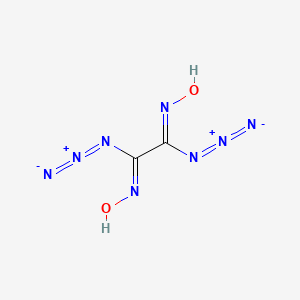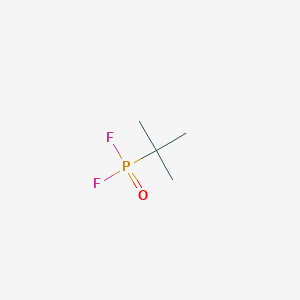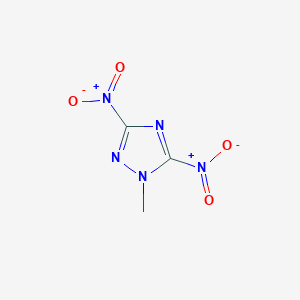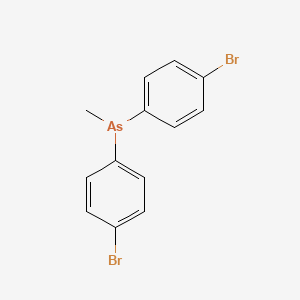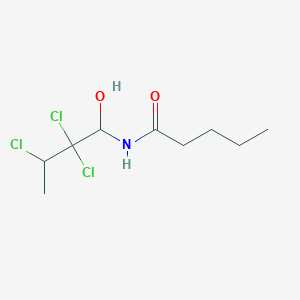
N-(1-Hydroxy-2,2,3-trichlorobutyl)valeramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Hydroxy-2,2,3-trichlorobutyl)valeramide is a synthetic organic compound characterized by its unique structure, which includes a hydroxy group, three chlorine atoms, and a valeramide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Hydroxy-2,2,3-trichlorobutyl)valeramide typically involves the reaction of valeramide with a chlorinated butanol derivative. One common method includes the use of 1,2,3-trichlorobutane as a starting material, which undergoes a nucleophilic substitution reaction with valeramide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the chlorination of butanol followed by amide formation with valeramide. Catalysts and optimized reaction conditions are employed to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
N-(1-Hydroxy-2,2,3-trichlorobutyl)valeramide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove chlorine atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a dechlorinated hydroxybutyl valeramide.
Substitution: Formation of substituted valeramide derivatives.
科学研究应用
N-(1-Hydroxy-2,2,3-trichlorobutyl)valeramide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(1-Hydroxy-2,2,3-trichlorobutyl)valeramide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group and chlorine atoms play a crucial role in binding to these targets, leading to various biological effects. The compound may inhibit enzyme activity or modulate receptor function, resulting in its observed biological activities.
相似化合物的比较
Similar Compounds
N-(1-Hydroxy-2,2,3-trichlorobutyl)acetamide: Similar structure but with an acetamide moiety instead of valeramide.
N-(1-Hydroxy-2,2,3-trichlorobutyl)benzamide: Contains a benzamide group, offering different chemical properties.
Uniqueness
N-(1-Hydroxy-2,2,3-trichlorobutyl)valeramide is unique due to its valeramide moiety, which imparts distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for various applications.
属性
CAS 编号 |
5343-63-5 |
|---|---|
分子式 |
C9H16Cl3NO2 |
分子量 |
276.6 g/mol |
IUPAC 名称 |
N-(2,2,3-trichloro-1-hydroxybutyl)pentanamide |
InChI |
InChI=1S/C9H16Cl3NO2/c1-3-4-5-7(14)13-8(15)9(11,12)6(2)10/h6,8,15H,3-5H2,1-2H3,(H,13,14) |
InChI 键 |
FUYMKVDABYLDFR-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(=O)NC(C(C(C)Cl)(Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


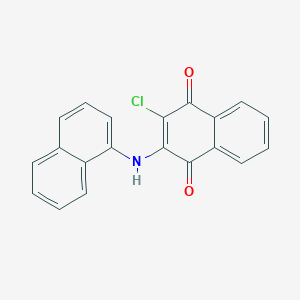
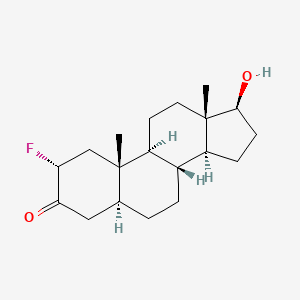
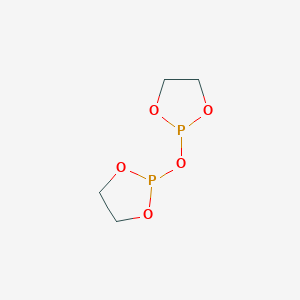
![[(E)-5,5,5-trichloropent-2-enyl] N-butylcarbamate](/img/structure/B14742583.png)

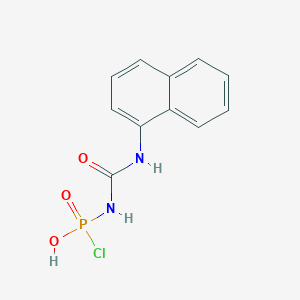


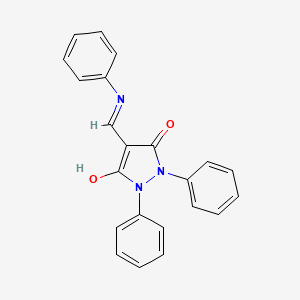
![5-butyl-5-ethyl-2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane](/img/structure/B14742599.png)
